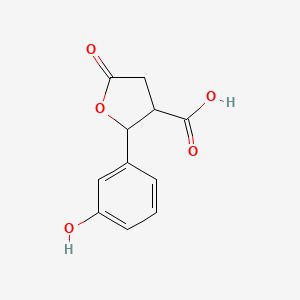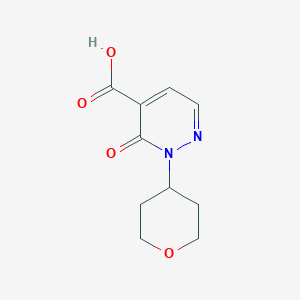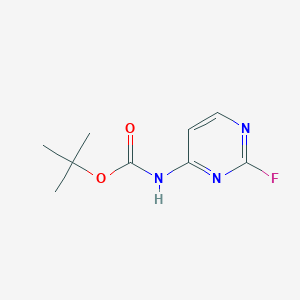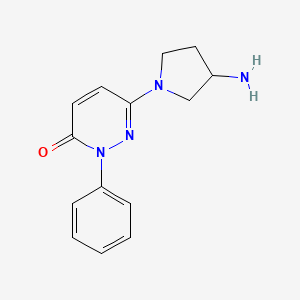
2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound that features a hydroxyphenyl group attached to a tetrahydrofuran ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Hydroxyphenyl)-5-Oxotetrahydrofuran-3-carbonsäure beinhaltet typischerweise die Reaktion von 3-Hydroxybenzaldehyd mit einem geeigneten Dien in Gegenwart eines Katalysators. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Ethanol oder Methanol und einen Temperaturbereich von 50-100 °C. Die Reaktion verläuft über eine Diels-Alder-Reaktion, gefolgt von einer Oxidation, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung durch die Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und energieeffiziente Prozesse, wird auch in der industriellen Produktion betont.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(3-Hydroxyphenyl)-5-Oxotetrahydrofuran-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Carbonylgruppe im Tetrahydrofuranring kann mit Reduktionsmitteln wie Natriumborhydrid zu einer Hydroxylgruppe reduziert werden.
Substitution: Die Hydroxygruppe kann mit anderen funktionellen Gruppen substituiert werden, indem Reagenzien wie Alkylhalogenide oder Acylchloride verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium bei Raumtemperatur.
Reduktion: Natriumborhydrid in Methanol bei 0-25 °C.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid bei 50-70 °C.
Wichtigste gebildete Produkte
Oxidation: Bildung von 2-(3-Oxophenyl)-5-Oxotetrahydrofuran-3-carbonsäure.
Reduktion: Bildung von 2-(3-Hydroxyphenyl)-5-Hydroxytetrahydrofuran-3-carbonsäure.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Reagenz.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxyphenyl)-5-Oxotetrahydrofuran-3-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird wegen seiner möglichen Rolle bei der Enzyminhibition und Interaktion mit biologischen Makromolekülen untersucht.
Medizin: Wird wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antioxidativer Aktivitäten, untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(3-Hydroxyphenyl)-5-Oxotetrahydrofuran-3-carbonsäure beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Hydroxyphenylgruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden, was zu einer Hemmung oder Modulation der Enzymaktivität führt. Der Tetrahydrofuranring kann mit hydrophoben Taschen in Proteinen interagieren und so deren Funktion und Stabilität beeinflussen.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tetrahydrofuran ring can interact with hydrophobic pockets in proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Hydroxyphenylessigsäure: Ähnliche Struktur, aber ohne den Tetrahydrofuranring.
5-Hydroxy-2-Tetrahydrofurancarbonsäure: Ähnliche Struktur, aber ohne die Hydroxyphenylgruppe.
Einzigartigkeit
2-(3-Hydroxyphenyl)-5-Oxotetrahydrofuran-3-carbonsäure ist einzigartig aufgrund des Vorhandenseins sowohl der Hydroxyphenylgruppe als auch des Tetrahydrofuranrings. Diese Kombination von funktionellen Gruppen bietet eine eindeutige chemische Reaktivität und biologische Aktivität, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C11H10O5 |
|---|---|
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
2-(3-hydroxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H10O5/c12-7-3-1-2-6(4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10,12H,5H2,(H,14,15) |
InChI-Schlüssel |
AAVHJLVLMCBWPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1=O)C2=CC(=CC=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)
![Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)




![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)






![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)
